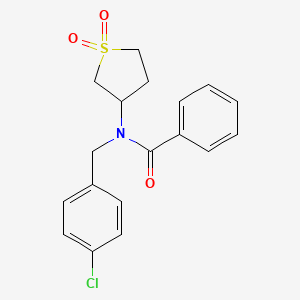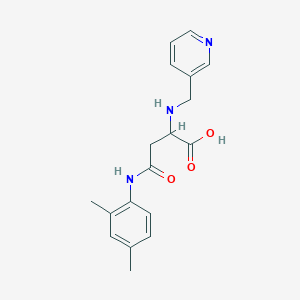
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)苯甲酰胺是一种合成的有机化合物。它以存在苯甲酰胺基团、氯苄基基团和二氧化四氢噻吩基团为特征。
准备方法
合成路线和反应条件
N-(4-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)苯甲酰胺的合成通常涉及以下步骤:
形成苯甲酰胺核心: 这可以通过在碱性条件下使苯甲酰氯与胺反应来实现。
引入氯苄基基团: 该步骤涉及用 4-氯苄基氯对酰胺氮进行烷基化。
形成二氧化四氢噻吩基团: 该基团可以通过一系列从四氢噻吩开始的反应引入,然后氧化以引入砜基。
工业生产方法
工业生产方法可能会涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在四氢噻吩环中的硫原子处。
还原: 还原反应可能以苯甲酰胺部分中的羰基为目标。
取代: 氯苄基基团可以参与亲核取代反应。
常见试剂和条件
氧化: 可以使用像过氧化氢或间氯过氧苯甲酸 (mCPBA) 这样的试剂。
还原: 常见的还原剂包括氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 可以使用胺或硫醇等亲核试剂,在碱性条件下。
主要产物
这些反应形成的主要产物将取决于所用条件和试剂的具体情况。例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇。
科学研究应用
化学
催化: 可以探索该化合物作为催化反应中的配体。
材料科学:
生物学
药物开发: 研究其潜在的药理活性,例如抗炎或抗癌特性。
医学
治疗剂: 在开发新的治疗剂中具有潜在的用途。
工业
化工制造: 用作合成其他复杂分子的中间体。
作用机制
作用机制将取决于具体的应用。例如,如果用作药物,它可能与特定的分子靶标(例如酶或受体)相互作用,调节它们的活性并导致治疗效果。通过详细的生化和药理学研究将阐明所涉及的途径。
相似化合物的比较
类似化合物
- N-(4-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)乙酰胺
- N-(4-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)丙酰胺
独特性
N-(4-氯苄基)-N-(1,1-二氧化四氢噻吩-3-基)苯甲酰胺的独特性在于其官能团的特定组合,与类似化合物相比,它可以赋予独特的化学和生物学性质。
属性
分子式 |
C18H18ClNO3S |
|---|---|
分子量 |
363.9 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H18ClNO3S/c19-16-8-6-14(7-9-16)12-20(17-10-11-24(22,23)13-17)18(21)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
InChI 键 |
WJIUDYCHUCOSIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132933.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)
![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)

![1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12132962.png)
![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B12132976.png)

![2-amino-1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132989.png)
![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)
![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
